

# Comparative Efficacy of Leukotriene Receptor Antagonists

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *iPAF1C*

Cat. No.: *B12374876*

[Get Quote](#)

Leukotriene Receptor Antagonists (LRAs) are oral medications used for the treatment of asthma and allergic rhinitis[8]. The most commonly prescribed LRAs include montelukast and zafirlukast[8][9]. While generally considered less effective than inhaled corticosteroids for asthma control, they offer the convenience of oral administration[10][11].

## Quantitative Comparison of Montelukast and Zafirlukast

The following table summarizes the comparative efficacy of montelukast and zafirlukast based on available clinical data.

| Parameter                 | Montelukast                                                                                                                                                                                                   | Zafirlukast                                                                                                                                          | Key Findings                                                                                                                                                                                                                                                            | Citations    |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Asthma Control            | Effective in improving asthma symptoms and lung function.                                                                                                                                                     | Effective in improving asthma symptoms and lung function.                                                                                            | A 12-week randomized study with 40 mild asthmatic patients showed that both montelukast (10 mg daily) and zafirlukast (40 mg daily) significantly improved the Asthma Quality of Life Questionnaire scores, with no significant differences between the two treatments. | [12]         |
| Pulmonary Function (FEV1) | A study on patients with moderate persistent asthma showed that adding montelukast to a regimen of a $\beta_2$ -agonist and inhaled corticosteroid led to a significantly better improvement in FEV1 compared | Long-term treatment with zafirlukast has been shown to produce modest yet significant improvements in FEV1 in patients with mild-to-moderate asthma. | A study comparing intravenous and oral montelukast showed that both formulations significantly improved FEV1 over 24 hours compared to placebo.                                                                                                                         | [13][14][15] |

to the control group.

---

|                    |                                                  |                                                                            |                                                                                                                                           |
|--------------------|--------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
|                    |                                                  |                                                                            | Montelukast is an established treatment option for allergic rhinitis, whereas zafirlukast's primary indication is asthma.                 |
| Allergic Rhinitis  | Approved for the treatment of allergic rhinitis. | Not typically indicated for allergic rhinitis.                             | [8][9][16]                                                                                                                                |
| Patient Compliance | Generally high due to once-daily dosing.         | May have lower compliance due to twice-daily dosing and food restrictions. | A study comparing LRAs to inhaled corticosteroids found that the LRA group had a higher proportion of patients with high compliance. [10] |

---

## Experimental Protocols

### Study on the Comparative Efficacy of Montelukast and Zafirlukast on Quality of Life

- Objective: To compare the effectiveness of montelukast and zafirlukast on the quality of life in patients with mild asthma.
- Study Design: A 12-week randomized study.
- Participants: Forty patients with mild asthma were randomized into two groups.
- Intervention:
  - Group 1: Montelukast (10 mg daily)

- Group 2: Zafirlukast (40 mg daily)
- Assessments:
  - Clinical examination
  - Spirometry
  - Asthma Quality of Life Questionnaire (AQLQ): Patients completed the AQLQ at baseline and after 12 weeks of treatment. The questionnaire domains included physical activities, symptoms, emotions, and environmental stimuli, with scores ranging from 1 (maximal impairment) to 7 (no impairment).
- Statistical Analysis: The differences in AQLQ scores within and between groups were analyzed.[\[12\]](#)

## Study on the Efficacy of Zafirlukast in Moderate Persistent Asthma

- Objective: To evaluate the improvement in peak expiratory flow rate (PEFR) and clinical symptoms with zafirlukast in patients with moderate persistent asthma already receiving inhaled corticosteroids.
- Study Design: A 4-week prospective, randomized, placebo-controlled study.
- Participants: Thirty-one patients with moderate persistent asthma were randomly assigned to a study group (n=17) or a control group (n=14).
- Intervention:
  - Study Group: Zafirlukast 20 mg twice daily for 4 weeks.
  - Control Group: Placebo for 4 weeks.
- Assessments:
  - Daily morning and evening PEFR.

- St. George's Respiratory Questionnaire (SGRQ) for symptom scoring.
- Serum IgE and urine leukotriene E4 levels were measured before and after treatment.
- Statistical Analysis: Changes in PEFR, SGRQ scores, and biomarker levels were compared between the two groups.[[17](#)]

## **Signaling Pathways and Experimental Workflows**

### **Leukotriene Signaling Pathway and LRA Mechanism of Action**



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Archer and the Prey: The Duality of PAF1C in Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The efficacy and tolerability of latency-reversing agents in reactivating the HIV-1 reservoir in clinical studies: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Popular Leukotriene Receptor Antagonists List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 9. drugs.com [drugs.com]
- 10. A Comparison of Leukotriene Receptor Antagonists to Low-Dose Inhaled Corticosteroids in the Elderly with Mild Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene Receptor Antagonists vs. Steroids | AAFP [aafp.org]
- 12. Effect of the two different leukotriene receptor antagonists, montelukast and zafirlukast, on quality of life: a 12-week randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. Long-term safety and efficacy of zafirlukast in the treatment of asthma: interim results of an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of intravenous and oral montelukast on airway function: a double blind, placebo controlled, three period, crossover study in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacotherapy for allergic rhinitis: a critical review of leukotriene receptor antagonists compared with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- To cite this document: BenchChem. [Comparative Efficacy of Leukotriene Receptor Antagonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374876#is-ipaf1c-more-effective-than-other-classes-of-lras]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)